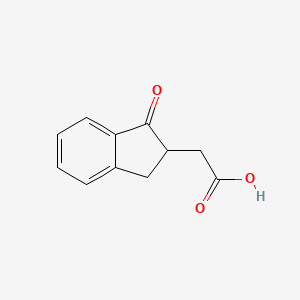![molecular formula C7H13NO B6166633 1-(methoxymethyl)-2-azabicyclo[2.1.1]hexane CAS No. 1783400-10-1](/img/new.no-structure.jpg)
1-(methoxymethyl)-2-azabicyclo[2.1.1]hexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Methoxymethyl)-2-azabicyclo[211]hexane is a bicyclic compound featuring a unique structure that includes a methoxymethyl group and an azabicyclo framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(methoxymethyl)-2-azabicyclo[2.1.1]hexane typically involves a series of steps starting from readily available precursors. One common method involves the [2+2] cycloaddition of 1,5-dienes using photochemical reactions . This approach allows for the formation of the bicyclic structure under controlled conditions. The reaction conditions often require the use of a mercury lamp and specialized glassware, making it technically challenging but effective for producing the desired compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing scalable purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Methoxymethyl)-2-azabicyclo[2.1.1]hexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions, using reagents such as halides or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or nucleophiles in the presence of a base.
Major Products Formed:
Oxidation: Formation of oxides or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
1-(Methoxymethyl)-2-azabicyclo[2.1.1]hexane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of novel therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which 1-(methoxymethyl)-2-azabicyclo[2.1.1]hexane exerts its effects involves interactions with specific molecular targets. The azabicyclo framework allows for unique binding interactions with enzymes and receptors, potentially modulating their activity. The methoxymethyl group can enhance the compound’s solubility and bioavailability, facilitating its use in biological systems.
Comparación Con Compuestos Similares
1-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexane: Similar structure but with an oxygen atom in place of nitrogen.
1-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexan-4-amine hydrochloride: Contains an amine group, offering different reactivity and applications.
Uniqueness: 1-(Methoxymethyl)-2-azabicyclo[2.1.1]hexane is unique due to the presence of the azabicyclo framework, which imparts distinct chemical and biological properties. This makes it a valuable compound for exploring new chemical space and developing novel applications in various fields.
Propiedades
Número CAS |
1783400-10-1 |
|---|---|
Fórmula molecular |
C7H13NO |
Peso molecular |
127.2 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



